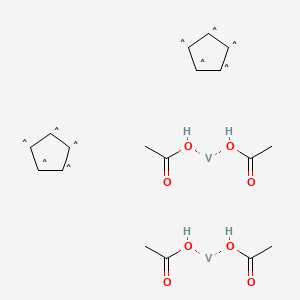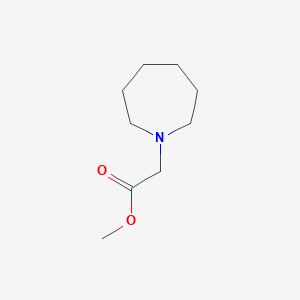
Magnesium ethoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium ethoxide, with the chemical formula Mg(OC₂H₅)₂, is an organometallic compound that consists of magnesium and ethoxy groups. It is a white crystalline solid known for its applications in various chemical processes . This compound is often used as a precursor in the synthesis of other magnesium-containing compounds and as a catalyst in organic reactions.
Métodos De Preparación
Magnesium ethoxide can be synthesized through several methods. One common laboratory method involves the reaction of magnesium metal with ethanol in the presence of iodine as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Mg+2C₂H₅OH→Mg(OC₂H₅)₂+H₂
In industrial settings, this compound is often produced by reacting magnesium powder with ethanol in the presence of a co-solvent like n-hexane or silicone oil to control the nucleation and growth of the particles . This method allows for the production of uniform this compound particles with controlled size and dispersibility.
Análisis De Reacciones Químicas
Magnesium ethoxide undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form magnesium hydroxide and ethanol.
Mg(OC₂H₅)₂+2H₂O→Mg(OH)₂+2C₂H₅OH
-
Reaction with Acids: : Reacts with acids to form magnesium salts and ethanol.
Mg(OC₂H₅)₂+2HCl→MgCl₂+2C₂H₅OH
-
Substitution Reactions: : Acts as a strong base and nucleophile, facilitating various chemical transformations by exchanging the ethoxide group with other functional groups .
Aplicaciones Científicas De Investigación
Magnesium ethoxide has a wide range of applications in scientific research:
Mecanismo De Acción
In organic synthesis, magnesium ethoxide acts as a strong base and nucleophile. It facilitates chemical transformations by exchanging its ethoxide group with other functional groups. This exchange leads to the formation of new compounds, making it a valuable reagent in organic chemistry .
Comparación Con Compuestos Similares
Magnesium ethoxide can be compared with other magnesium alkoxides such as magnesium methoxide (Mg(OCH₃)₂) and magnesium isopropoxide (Mg(OCH(CH₃)₂)₂). These compounds share similar reactivity patterns but differ in their alkoxide groups, which can influence their solubility and reactivity in different solvents. This compound is unique due to its specific applications in Ziegler-Natta catalysis and its ability to form uniform particles with controlled size and dispersibility .
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, and organic synthesis. Its ability to act as a strong base and nucleophile makes it a valuable reagent in various chemical processes. The controlled synthesis and unique properties of this compound highlight its importance in both industrial and research settings.
Propiedades
Fórmula molecular |
C4H10MgO2 |
|---|---|
Peso molecular |
114.43 g/mol |
Nombre IUPAC |
magnesium;ethanolate |
InChI |
InChI=1S/2C2H5O.Mg/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
Clave InChI |
XDKQUSKHRIUJEO-UHFFFAOYSA-N |
SMILES canónico |
CC[O-].CC[O-].[Mg+2] |
Descripción física |
Off-white powder with an alcohol-like odor; [MSDSonline] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)











![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
